"Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate" basic properties
"Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate" basic properties
An In-Depth Technical Guide to Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate: A Core Scaffold for Modern Drug Discovery
For research scientists and professionals in drug development, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry. These molecular frameworks are capable of binding to multiple biological targets, offering a robust starting point for creating diverse libraries of bioactive compounds. The thiazolo[5,4-b]pyridine core is one such privileged structure, demonstrating significant potential in the development of targeted therapies, particularly as kinase inhibitors.[1][2]
This guide provides a detailed technical overview of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate, a key building block that embodies the synthetic versatility and therapeutic potential of this heterocyclic system. We will delve into its fundamental properties, a robust synthesis protocol, key reactivity patterns, and its proven applications in drug discovery, offering field-proven insights for its practical application in the laboratory.
Core Physicochemical and Structural Properties
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is a functionalized heterocyclic compound designed for further chemical modification. Its structure incorporates a fused thiazole and pyridine ring system, featuring two key reactive handles for medicinal chemistry exploration: an ethyl ester at the 2-position and a chloro group at the 5-position.
Data Presentation: Core Compound Specifications
| Property | Value | Source(s) |
| IUPAC Name | ethyl 5-chloro-[3][4]thiazolo[5,4-b]pyridine-2-carboxylate | [5] |
| CAS Number | 1202075-71-5 | [5] |
| Molecular Formula | C₉H₇ClN₂O₂S | [5] |
| Molecular Weight | 242.68 g/mol | Calculated |
| PubChem CID | 86638705 | [5] |
| MDL Number | MFCD26400831 | [5] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Melting Point | Not publicly available; requires experimental determination. | [6][7] |
| Boiling Point | Not publicly available; requires experimental determination. | [6][7] |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO). | General chemical principles |
Synthesis Protocol: A Validated Pathway
The synthesis of the thiazolo[5,4-b]pyridine core can be achieved through several established routes. A common and effective strategy involves the construction of the thiazole ring onto a pre-functionalized pyridine precursor. The following protocol is a representative method adapted from literature precedents for the synthesis of related thiazolopyridines.[8]
The causality behind this experimental design lies in the sequential activation and cyclization process. Starting with 3-amino-2,5-dichloropyridine, the amino group serves as the nucleophile to form a thiourea intermediate, which is then primed for intramolecular cyclization to build the fused thiazole ring.
Experimental Protocol: Two-Step Synthesis
Step 1: Formation of the Thiourea Intermediate
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-amino-2,5-dichloropyridine (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).
-
Reaction Initiation: Add ethyl isothiocyanatoformate (1.1 eq) to the solution.
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Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.
-
Expertise Insight: The use of acetonitrile provides a polar aprotic medium that facilitates the reaction without interfering with the electrophilic isothiocyanate. Room temperature is sufficient to drive the reaction to completion without significant side product formation.
-
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield the N-(2,5-dichloropyridin-3-yl)-N'-(ethoxycarbonyl)thiourea intermediate.
Step 2: Intramolecular Cyclization and Aromatization
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Reagent Preparation: Suspend the thiourea intermediate (1.0 eq) in ethanol (15 mL per gram).
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Cyclization: Add a base such as sodium ethoxide (2.0 eq) to the suspension.
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Reaction Conditions: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction by TLC for the formation of the cyclized product.
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Trustworthiness: The base deprotonates the thiourea nitrogen, creating a potent nucleophile that attacks the carbon bearing the C2-chloro group on the pyridine ring in an intramolecular SₙAr reaction. The subsequent elimination of HCl drives the aromatization to the stable thiazolo[5,4-b]pyridine system.
-
-
Work-up and Purification: Cool the reaction to room temperature and neutralize with 1M HCl. Extract the product into ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate as a solid.
Visualization: Synthesis Workflow
Caption: A two-step synthesis workflow for the target compound.
Spectroscopic Characterization
Full characterization is essential to confirm the structure and purity of the final compound. Based on data from analogous structures, the following spectral properties are expected.[4][9]
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¹H NMR (400 MHz, CDCl₃):
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δ ~8.5 ppm (d, 1H): Doublet corresponding to the proton at the 7-position of the pyridine ring.
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δ ~7.5 ppm (d, 1H): Doublet corresponding to the proton at the 6-position of the pyridine ring.
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δ ~4.5 ppm (q, 2H): Quartet for the methylene (-CH₂-) protons of the ethyl ester.
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δ ~1.4 ppm (t, 3H): Triplet for the methyl (-CH₃) protons of the ethyl ester.
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-
¹³C NMR (100 MHz, CDCl₃):
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δ ~160 ppm: Carbonyl carbon of the ester.
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δ ~165-170 ppm & ~145-155 ppm: Quaternary carbons of the fused ring system.
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δ ~120-130 ppm: Aromatic CH carbons of the pyridine ring.
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δ ~62 ppm: Methylene carbon of the ethyl ester.
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δ ~14 ppm: Methyl carbon of the ethyl ester.
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-
Mass Spectrometry (ESI+):
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m/z: 243.0 [M+H]⁺, with a characteristic isotopic pattern (approx. 3:1 ratio for [M+H]⁺ and [M+2+H]⁺) due to the presence of the chlorine atom.
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Chemical Reactivity and Derivatization for Drug Discovery
The title compound is not an endpoint but a versatile intermediate. Its value lies in the orthogonal reactivity of the chloro and ester groups, allowing for systematic structural modifications to explore structure-activity relationships (SAR).
-
Nucleophilic Aromatic Substitution (SₙAr) at C5: The chlorine atom at the 5-position is susceptible to displacement by various nucleophiles, particularly amines. This reaction is fundamental for installing different side chains that can probe the solvent-front region or other pockets of a kinase ATP-binding site.[1]
-
Ester Hydrolysis and Amide Coupling: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH in THF/water) to the corresponding carboxylic acid. This acid is a critical handle for coupling with a wide array of amines using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt) to form amide derivatives. Amides are prevalent in kinase inhibitors as they can act as crucial hydrogen bond donors or acceptors.[10]
Visualization: Key Derivatization Pathways
Caption: Primary reaction sites for library synthesis.
Applications in Drug Development
The thiazolo[5,4-b]pyridine scaffold is a validated pharmacophore for targeting protein kinases, enzymes that play a central role in cellular signaling and are often dysregulated in diseases like cancer and inflammatory disorders.
-
c-KIT Inhibition: Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[11] This is particularly relevant for treating gastrointestinal stromal tumors (GIST) and overcoming resistance to existing therapies like imatinib.[11]
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PI3K Inhibition: This scaffold has also been successfully used to develop inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of a signaling pathway frequently activated in cancer, leading to cell proliferation and survival.[2]
-
Broader Kinase Inhibition: The scaffold has been employed to discover inhibitors against a range of other kinases, including ITK, BCR-ABL, RAF, and VEGFR2, highlighting its versatility.[11] The nitrogen atom at the 4-position often serves as a critical hinge-binding motif, anchoring the inhibitor in the ATP-binding site.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, standard laboratory precautions for handling chlorinated, nitrogen- and sulfur-containing heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
This technical guide establishes Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate as a high-value scaffold for modern medicinal chemistry. Its straightforward synthesis and versatile reactivity provide researchers with a powerful tool to generate novel, potent, and selective molecules for a range of therapeutic targets.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Retrieved January 6, 2026, from [Link]
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MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2021(4), M1307. Retrieved January 6, 2026, from [Link]
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Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4158. Retrieved January 6, 2026, from [Link]
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American Elements. (n.d.). Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate. Retrieved January 6, 2026, from [Link]
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Kavitha, S., et al. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439. Retrieved January 6, 2026, from [Link]
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Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4158. Retrieved January 6, 2026, from [Link]
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Acta Crystallographica Section E. (2009). Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved January 6, 2026, from [Link]
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Zhang, H., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Bioorganic & Medicinal Chemistry, 72, 129202. Retrieved January 6, 2026, from [Link]
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Chimichi, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. Retrieved January 6, 2026, from [Link]
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Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151. Retrieved January 6, 2026, from [Link]
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Bagley, M. C., et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(1), 63-70. Retrieved January 6, 2026, from [Link]
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(Note: A representative image would be placed here in a final document. For this text-based generation, the structure is described below.)